molecular formula C10H8FN3 B8735375 2-Amino-5-(2-fluorophenyl)-pyrimidine

2-Amino-5-(2-fluorophenyl)-pyrimidine

Cat. No. B8735375
M. Wt: 189.19 g/mol
InChI Key: KNUXQTMCNJNKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(2-fluorophenyl)-pyrimidine is a useful research compound. Its molecular formula is C10H8FN3 and its molecular weight is 189.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-(2-fluorophenyl)-pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-(2-fluorophenyl)-pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H8FN3

Molecular Weight

189.19 g/mol

IUPAC Name

5-(2-fluorophenyl)pyrimidin-2-amine

InChI

InChI=1S/C10H8FN3/c11-9-4-2-1-3-8(9)7-5-13-10(12)14-6-7/h1-6H,(H2,12,13,14)

InChI Key

KNUXQTMCNJNKIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(N=C2)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-bromo-pyrimidine 9 (49.40 g, 284 mmol) in dimethoxyethane (500 mL) were added 2-fluorophenylboronic acid 10 (43.66 g, 312 mmol), 2.0 M aqueous sodium carbonate solution (285 mL, 570 mmol) and tetrakis(triphenylphosphine)palladium (0) (3.28 g, 2.84 mmol). The mixture was stirred at reflux for 2 hr. The reaction mixture was cooled to ambient temperature and slowly poured into 10% H2SO4 (600 mL), which was added with hexane (300 mL). The acidic aqueous layer was separated, and the insoluble material and the organic layer was extracted with 10% H2SO4 (200 mL×2). The combined acidic aqueous layers were washed with EtOAc (200 mL), neutralized with K2CO3 to give a precipitate of the title compound and an inorganic salt, which were washed with water (3000 mL) to afford the title compound 11 as a white solid. The white solid was dissolved in hot THF (500 mL). The insoluble material was filtered off and concentrated in vacuo. The residual solid was washed with IPE to afford the title compound 11 as crystals.
Quantity
49.4 g
Type
reactant
Reaction Step One
Quantity
43.66 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
3.28 g
Type
catalyst
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

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